molecular formula C11H10BrNO B11714067 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole

2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole

Cat. No.: B11714067
M. Wt: 252.11 g/mol
InChI Key: IMHSUEAKJHSWHI-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a bromo group at the second position and a 4-methoxyphenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole can be achieved through several synthetic routes. One common method involves the bromination of 5-(4-methoxyphenyl)-1H-pyrrole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding pyrrole derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts in the presence of base and arylboronic acids.

Major Products

    Substitution Products: Various substituted pyrroles depending on the nucleophile used.

    Oxidation Products: Oxidized pyrrole derivatives.

    Coupling Products: Biaryl compounds formed through cross-coupling reactions.

Scientific Research Applications

2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Materials Science: The compound is used in the synthesis of organic semiconductors and conductive polymers for electronic applications.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Research: The compound is utilized in the development of new synthetic methodologies and reaction mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(4-methoxyphenyl)thiophene: A thiophene analog with similar substitution patterns.

    2-Bromo-5-(4-methoxyphenyl)benzene: A benzene derivative with comparable functional groups.

    2-Bromo-5-(4-methoxyphenyl)pyridine: A pyridine analog with similar structural features.

Uniqueness

2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where the precise arrangement of functional groups can significantly impact the compound’s behavior and efficacy.

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

2-bromo-5-(4-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10BrNO/c1-14-9-4-2-8(3-5-9)10-6-7-11(12)13-10/h2-7,13H,1H3

InChI Key

IMHSUEAKJHSWHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(N2)Br

Origin of Product

United States

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